2,6-Difluoro-4-methoxybenzoyl chloride
Overview
Description
2,6-Difluoro-4-methoxybenzoyl chloride is an organic chemical compound with the molecular formula C8H5ClF2O2 and a molecular weight of 206.57 g/mol. It is used as a building block for the synthesis of various pharmacological and agrochemical compounds. This compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Difluoro-4-methoxybenzoyl chloride can be synthesized through the chlorination of 2,6-difluoro-4-methoxybenzoic acid using thionyl chloride or oxalyl chloride as chlorinating agents. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the corresponding acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar chlorination processes but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-4-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-difluoro-4-methoxybenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols under mild to moderate conditions.
Hydrolysis: Water or aqueous bases under ambient to slightly elevated temperatures.
Reduction: Lithium aluminum hydride or other strong reducing agents under anhydrous conditions.
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
2,6-Difluoro-4-methoxybenzoic acid: from hydrolysis.
2,6-Difluoro-4-methoxybenzyl alcohol: from reduction.
Scientific Research Applications
2,6-Difluoro-4-methoxybenzoyl chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying biological pathways and interactions.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-methoxybenzoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing effects of the fluorine atoms, which increase the electrophilicity of the carbonyl carbon.
Comparison with Similar Compounds
- 2,6-Difluoro-4-methoxybenzaldehyde
- 2,6-Difluoro-4-nitrobenzaldehyde
- 2,4,6-Trifluorobenzaldehyde
Comparison: 2,6-Difluoro-4-methoxybenzoyl chloride is unique due to its acyl chloride functional group, which imparts high reactivity and versatility in organic synthesis. In contrast, similar compounds like 2,6-Difluoro-4-methoxybenzaldehyde and 2,6-Difluoro-4-nitrobenzaldehyde have aldehyde and nitro groups, respectively, which lead to different reactivity profiles and applications.
Properties
IUPAC Name |
2,6-difluoro-4-methoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-4-2-5(10)7(8(9)12)6(11)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJWYHJWQQEEKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381120 | |
Record name | 2,6-Difluoro-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125369-56-4 | |
Record name | 2,6-Difluoro-4-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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